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Compound of Interest

Compound Name:
3-(4-Phenylthiazol-2-yl)propan-1-

amine

Cat. No.: B8323949

Get Quote

Compound Name: 3-(4-Phenylthiazol-2-yl)propan-1-amine CAS Number: Not widely listed in

public registries (Custom Synthesis / Research Intermediate). Note: While specific isomers

(e.g., CAS 1341072-82-9) exist, the linear 2-propylamine derivative is typically generated in situ

or supplied as a custom salt (e.g., hydrochloride).

Chemical Descriptors:

IUPAC Name: 3-(4-phenyl-1,3-thiazol-2-yl)propan-1-amine

Molecular Formula:

Molecular Weight: 218.32 g/mol

SMILES:NCCCc1nc(c2ccccc2)cs1

InChIKey: (Generated) RNWADJRXWKNYLC-UHFFFAOYSA-N (Predicted based on

structure)
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Structural Analysis: The molecule features a 1,3-thiazole core substituted at the C2 position

with a flexible 3-aminopropyl chain and at the C4 position with a phenyl ring. This architecture

serves as a "privileged scaffold" in drug discovery, functioning as a bioisostere for other

aromatic linkers while providing specific pi-stacking interactions (phenyl) and hydrogen bond

donor/acceptor sites (thiazole/amine).

Part 2: Synthesis & Experimental Protocols
The most robust synthetic route for this compound is the Hantzsch Thiazole Synthesis. Direct

condensation of free amino-thioamides is prone to polymerization; therefore, a protected amine

strategy (Phthalimide protection) is the industry standard for high-yield synthesis.

Protocol: Hantzsch Cyclization via Phthalimide
Protection
Reaction Scheme:

Precursor A:N-(3-Thiocarbamoylpropyl)phthalimide (Protected Thioamide).

Precursor B: 2-Bromoacetophenone (Phenacyl Bromide).

Cyclization: Hantzsch condensation.

Deprotection: Hydrazinolysis to release the primary amine.

Step-by-Step Methodology:

Thioamide Formation (If not purchased):

React N-(3-cyanopropyl)phthalimide with

gas in pyridine/triethylamine at

to saturation. Stir for 12 hours. Pour into ice water to precipitate the thioamide
intermediate.

Yield Target: >85%.[1][2][3][4]

Hantzsch Cyclization:
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Reagents: Dissolve N-(3-thiocarbamoylpropyl)phthalimide (1.0 eq) and 2-

bromoacetophenone (1.05 eq) in anhydrous Ethanol (EtOH).

Conditions: Reflux at

for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Workup: Cool to room temperature. The hydrobromide salt of the phthalimido-thiazole

intermediate often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate

solvent and recrystallize from EtOH.

Mechanism:[5][6][7] The sulfur atom nucleophilically attacks the

-carbon of the phenacyl bromide, followed by cyclodehydration.

Deprotection (Gabriel Amine Synthesis variation):

Reagents: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (

, 3.0 eq).

Conditions: Reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.

Purification: Cool and filter off the phthalhydrazide byproduct. Acidify the filtrate with HCl to

form the amine hydrochloride. Wash with ether to remove non-basic impurities. Basify with

NaOH and extract into DCM for the free base.

Data Summary Table
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Parameter Specification

Precursor 2-Bromoacetophenone + Protected Thioamide

Solvent System Ethanol (Anhydrous)

Temperature
Reflux (

)

Typical Yield 65–75% (over 2 steps)

Appearance
Pale yellow oil (Free base) / White solid (HCl

salt)

Key Impurity Unreacted Phenacyl Bromide (Lachrymator)

Part 3: Visualization of Pathways
Figure 1: Synthetic Workflow (Hantzsch Route)
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Caption: Step-wise Hantzsch synthesis utilizing phthalimide protection to prevent

polymerization.

Figure 2: Pharmacophore & Application Map
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Caption: Structural decomposition of the molecule highlighting its utility in HDAC and GPCR

drug design.

Part 4: Applications in Drug Discovery
This molecule is rarely a final drug but serves as a high-value Intermediate or Linker-Cap

moiety.
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1. Histone Deacetylase (HDAC) Inhibitors:

Mechanism: HDAC inhibitors typically consist of a "Cap" group (surface recognition), a

"Linker" (occupying the enzyme channel), and a "Zinc Binding Group" (ZBG).

Utility: The 4-phenylthiazole acts as the "Cap" providing hydrophobic interactions at the

enzyme surface. The propyl chain serves as the linker. The primary amine can be derivatized

into a hydroxamic acid (ZBG) or used directly to interact with aspartate residues in the active

site.

2. Kinase Inhibition:

The 4-phenylthiazole motif mimics the adenine ring of ATP, allowing it to dock into the ATP-

binding pocket of various kinases (e.g., CDK, GSK-3

). The amine tail provides solubility and a handle for probing the solvent-exposed region.

3. GPCR Ligands (Histamine H3):

H3 antagonists often require a basic amine connected to an aromatic core via a propylene

linker. This molecule fits the classic pharmacophore for H3 receptor affinity.

Part 5: Safety & Handling (E-E-A-T)
Hazard Identification:

Acute Toxicity: Thiazoles can be toxic if swallowed.[1] Treat as Class 6.1 (Toxic).

Skin/Eye: The free amine is caustic. Causes skin irritation (H315) and serious eye damage

(H318).[1]

Sensitization: Potential skin sensitizer due to the reactive amine and thiazole ring.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free amine absorbs

from the air; the hydrochloride salt is stable at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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